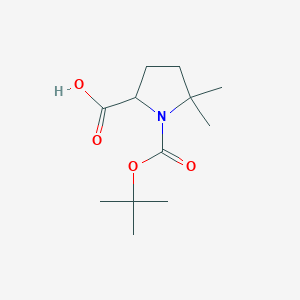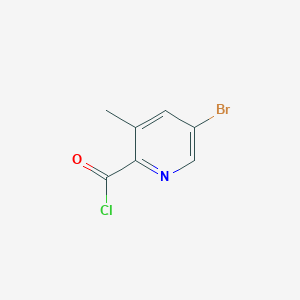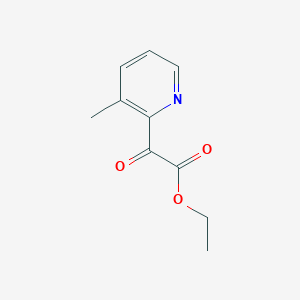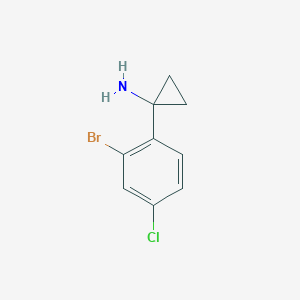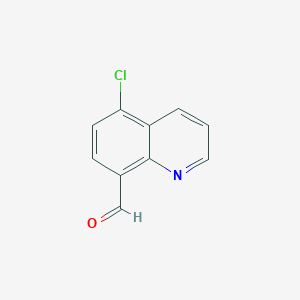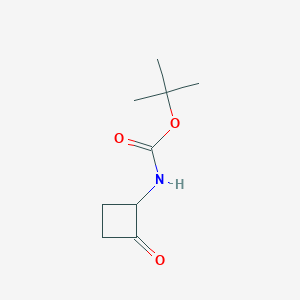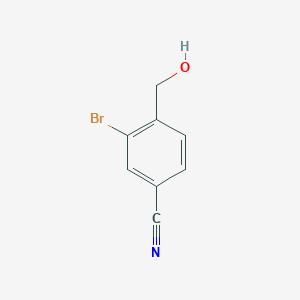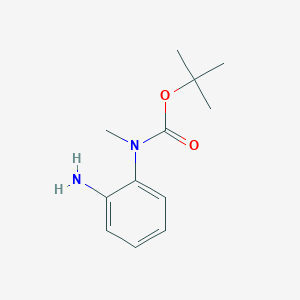
Éster tert-butílico del ácido (2-amino-fenil)-metil-carbámico
Descripción general
Descripción
“(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound that is extensively employed as a masked carboxyl group surrogate in peptide chemical synthesis . It is also known by other names such as “TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE”, “BOC-ETHANOLAMINE”, “BOC-GLYCINOL”, “N-BOC-ETHANOLAMINE”, “BOC-GLY-OL”, “2- (N-tert-butoxycarbonylamino)ethanol”, “N-BOC-AMINOETHANOL”, “2-Boc-ethanolamine”, “N- (TERT-BUTOXYCARBONYL)ETHANOLAMINE”, and "(2-HYDROXY-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER" .
Synthesis Analysis
The synthesis of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” can be analyzed using NMR spectroscopy. The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” are complex and can involve a variety of other compounds. For example, it can be used to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
El grupo éster tert-butílico se usa comúnmente en la síntesis de péptidos como un grupo protector para los ácidos carboxílicos. Es particularmente útil porque se puede eliminar en condiciones ligeramente ácidas sin afectar otros grupos funcionales sensibles en la molécula . Esto hace que el éster tert-butílico del ácido (2-amino-fenil)-metil-carbámico sea un excelente candidato para la síntesis de péptidos complejos, donde se requiere la desprotección selectiva.
Diseño y Desarrollo de Medicamentos
En la química medicinal, la parte éster tert-butílico a menudo se incorpora a los candidatos a fármacos para mejorar sus propiedades farmacocinéticas. Puede aumentar la lipofilia de un compuesto, lo que potencialmente aumenta su capacidad para atravesar las membranas celulares y alcanzar su sitio objetivo dentro del cuerpo .
Análisis de Estructuras Macromoleculares
El grupo tert-butílico se ha evaluado como una sonda para estudios de RMN de complejos macromoleculares . Debido a su naturaleza no polar y la facilidad con la que se puede introducir en las moléculas, sirve como una herramienta útil para estudiar la estructura y la dinámica de grandes biomoléculas, como las proteínas y los ácidos nucleicos.
Etiquetado Biomolecular
El etiquetado de proteínas con grupos tert-butílicos proporciona un enfoque poderoso para estudiar grandes ensamblajes biomoleculares. Esta estrategia es particularmente beneficiosa para los complejos de estabilidad y / o solubilidad limitadas, ya que permite la observación de resonancias de RMN nítidas incluso a bajas concentraciones .
Química Orgánica Sintética
En la química orgánica sintética, los ésteres tert-butílicos sirven como intermediarios en varias transformaciones químicas. Pueden actuar como grupos carboxilo enmascarados que son estables a una variedad de condiciones de reacción, pero se pueden convertir fácilmente de nuevo a ácidos carboxílicos cuando sea necesario .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGWHNBBXMGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697616 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-83-7 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




